molecular formula C19H21N3O4 B5070338 1-(4-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea

1-(4-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea

Cat. No.: B5070338
M. Wt: 355.4 g/mol
InChI Key: HRFCSAKBRFEKJO-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group and a morpholine-4-carbonyl group linked through a urea moiety

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-25-15-8-6-14(7-9-15)20-19(24)21-17-5-3-2-4-16(17)18(23)22-10-12-26-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFCSAKBRFEKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea typically involves the reaction of 4-methoxyphenyl isocyanate with 2-(morpholine-4-carbonyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The urea moiety can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products:

    Oxidation: 4-Hydroxyphenyl derivative.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    4-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but differs in its reactivity and applications.

    Morpholine-4-carbonyl derivatives: Compounds with similar morpholine-4-carbonyl groups but different substituents.

Uniqueness: 1-(4-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific and industrial fields .

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